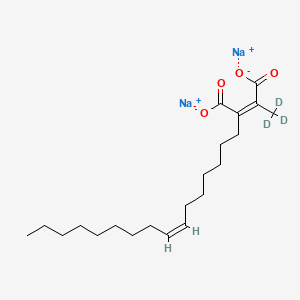
CBP/p300-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CBP/p300-IN-12 is a potent and selective inhibitor of the histone acetyltransferases p300 and CREB-binding protein (CBP). These enzymes play crucial roles in regulating gene expression by acetylating histones and other proteins, thereby influencing chromatin structure and function. This compound has garnered significant interest due to its potential therapeutic applications, particularly in cancer treatment.
Preparation Methods
The synthesis of CBP/p300-IN-12 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques. Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
CBP/p300-IN-12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CBP/p300-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of histone acetyltransferases in gene regulation.
Biology: Employed in research to understand the mechanisms of chromatin remodeling and gene expression.
Industry: Utilized in the development of new drugs targeting histone acetyltransferases.
Mechanism of Action
CBP/p300-IN-12 exerts its effects by binding to the bromodomain of p300 and CBP, thereby inhibiting their histone acetyltransferase activity. This inhibition leads to decreased acetylation of histones, resulting in altered chromatin structure and reduced gene expression. The molecular targets of this compound include the androgen receptor and estrogen receptor signaling pathways, which are critical for the growth of hormone-dependent cancers .
Comparison with Similar Compounds
CBP/p300-IN-12 is unique in its high potency and selectivity for p300 and CBP. Similar compounds include:
CCS1477: Another potent inhibitor of p300 and CBP, used in the treatment of advanced prostate cancer.
FT-6876: A selective inhibitor of CBP/p300, active in various cancer models.
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and therapeutic applications.
Properties
Molecular Formula |
C33H29F4N5O6 |
|---|---|
Molecular Weight |
667.6 g/mol |
IUPAC Name |
N-[3-[[(5R)-3-[2-[(4-fluorophenyl)methyl-[(2S)-1,1,1-trifluoropropan-2-yl]amino]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]carbamoylamino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C33H29F4N5O6/c1-3-27(43)38-23-5-4-6-24(16-23)39-30(46)40-25-11-12-26-21(15-25)13-14-32(26)29(45)42(31(47)48-32)18-28(44)41(19(2)33(35,36)37)17-20-7-9-22(34)10-8-20/h3-12,15-16,19H,1,13-14,17-18H2,2H3,(H,38,43)(H2,39,40,46)/t19-,32+/m0/s1 |
InChI Key |
JUWRXRFZRKHMBP-PSTIOWGYSA-N |
Isomeric SMILES |
C[C@@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)[C@]3(CCC4=C3C=CC(=C4)NC(=O)NC5=CC=CC(=C5)NC(=O)C=C)OC2=O |
Canonical SMILES |
CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CCC4=C3C=CC(=C4)NC(=O)NC5=CC=CC(=C5)NC(=O)C=C)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



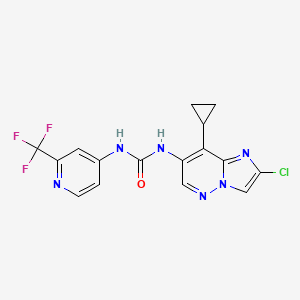

![copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12414183.png)
![2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid](/img/structure/B12414189.png)
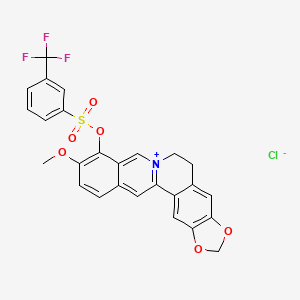

![3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]-1H-pyrrole-2-carboxamide;hydrochloride](/img/structure/B12414204.png)
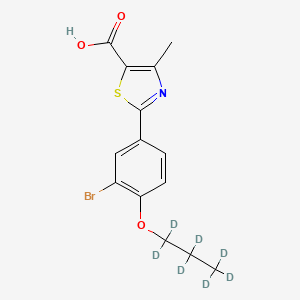
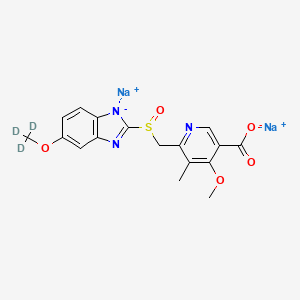
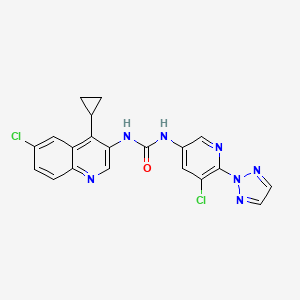

![3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)
